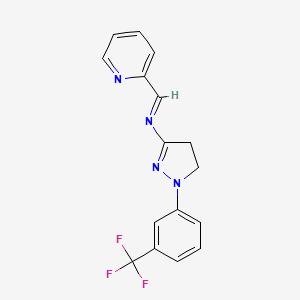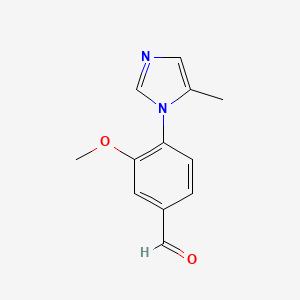
2-Bromo-4-(4-tert-butylphenyl)pyridine
Vue d'ensemble
Description
2-Bromo-4-(4-tert-butylphenyl)pyridine is an organic compound that belongs to the class of bromopyridines. It features a pyridine ring substituted with a bromine atom at the 2-position and a tert-butylphenyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-tert-butylphenyl)pyridine typically involves the bromination of 4-[4-(tert-butyl)phenyl]pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(4-tert-butylphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under basic conditions.
Sonogashira Coupling: This reaction involves palladium catalysts and alkynes in the presence of a base such as triethylamine.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Sonogashira Coupling: Produces aryl-alkyne compounds.
Applications De Recherche Scientifique
2-Bromo-4-(4-tert-butylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(4-tert-butylphenyl)pyridine depends on the specific reactions it undergoes. In coupling reactions, the bromine atom is typically replaced by a new carbon-carbon bond, facilitated by palladium catalysts. The molecular targets and pathways involved in these reactions include the formation of palladium complexes and the subsequent transmetalation and reductive elimination steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-(Tert-butyl)phenyl]pyridine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
2-Bromo-4,6-di-tert-butylphenol: Features a similar bromine substitution but on a phenol ring, leading to different reactivity and applications.
Uniqueness
2-Bromo-4-(4-tert-butylphenyl)pyridine is unique due to its combination of a bromine atom and a tert-butylphenyl group on a pyridine ring. This unique structure imparts specific reactivity patterns, making it valuable in various synthetic applications.
Propriétés
Formule moléculaire |
C15H16BrN |
|---|---|
Poids moléculaire |
290.20 g/mol |
Nom IUPAC |
2-bromo-4-(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C15H16BrN/c1-15(2,3)13-6-4-11(5-7-13)12-8-9-17-14(16)10-12/h4-10H,1-3H3 |
Clé InChI |
ORMINOQCYKPFLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(2-Chloro-3-methoxy-3-oxopropyl)sulfanyl]acetic acid](/img/structure/B8643115.png)





